![molecular formula C9H10BrN3S B1528611 2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1247646-78-1](/img/structure/B1528611.png)

2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

Overview

Description

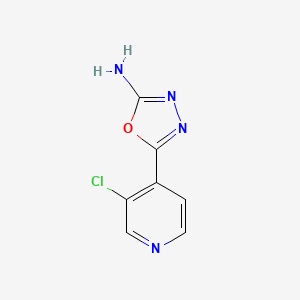

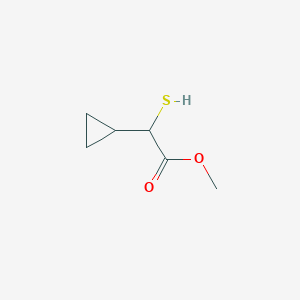

“2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole” is a heterocyclic compound. It has a molecular formula of C9H10BrN3S and an average mass of 272.165 Da .

Synthesis Analysis

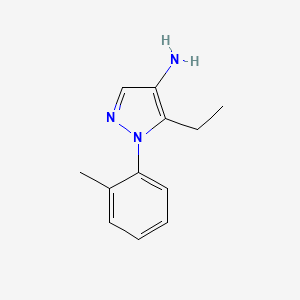

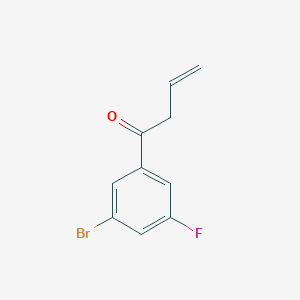

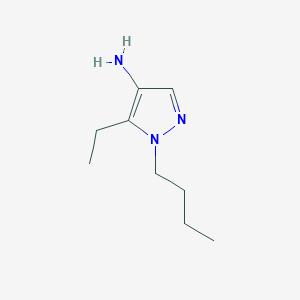

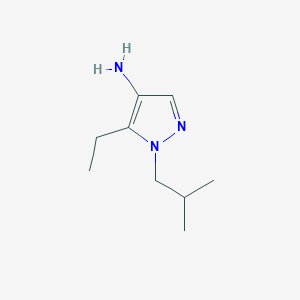

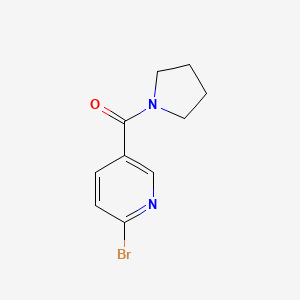

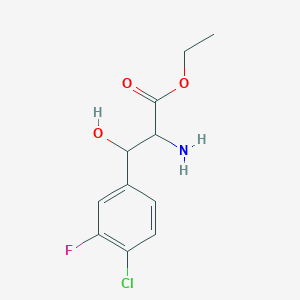

The synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles can be achieved under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones . The reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with an appropriately substituted α-bromo-1,2-(p-substituted)diaryl-1-ethanones has also been reported .Molecular Structure Analysis

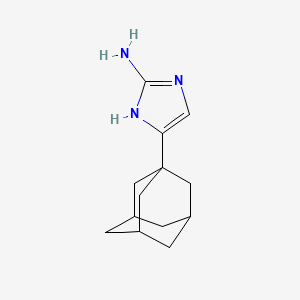

The molecular structure of “2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole” includes a bromine atom, a cyclopentyl group, and an imidazo[2,1-b][1,3,4]thiadiazole ring . The low electron density region of the ligand interacts with the high electron density region in the active site .Chemical Reactions Analysis

The reactivity of the imidazo[2,1-b][1,3,4]thiadiazole ring towards reaction with different electrophilic reagents has been studied . The reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation has been reported .Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H10BrN3S and an average mass of 272.165 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole”, focusing on several unique applications:

Antimicrobial Activity

This compound has been studied for its potential in fighting various microbial infections. It has shown promise as an antimicrobial agent against a range of bacteria and fungi .

Anticonvulsant and Analgesic Activities

Research suggests that derivatives of this compound may have applications in the treatment of convulsions and pain relief .

Antitubercular Activity

Some studies indicate that this compound could be effective in treating tuberculosis due to its significant antitubercular activity .

Anticancer Properties

There is potential for this compound to be used in cancer treatment, as some derivatives have shown anticancer activities .

Anti-inflammatory and Antipyretic Uses

The compound’s derivatives may also serve as anti-inflammatory and antipyretic agents .

Local Anesthetic Applications

There is evidence to suggest that this compound could be developed as a local anesthetic .

Cardiotonic Effects

Research has explored the use of this compound for its cardiotonic effects, which could benefit heart health .

Diuretic Potential

Lastly, the compound has been examined for its diuretic properties, which could be useful in medical treatments .

Mechanism of Action

Target of Action

It is known that imidazo[2,1-b][1,3,4]thiadiazoles, a class of compounds to which 2-bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole belongs, have been associated with a wide variety of biological properties .

Mode of Action

Some imidazo[2,1-b][1,3,4]thiadiazoles have been found to exhibit significant antibacterial and antitubercular activities . This suggests that 2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole may interact with its targets in a way that inhibits bacterial growth or the progression of tuberculosis.

Biochemical Pathways

Given the reported antibacterial and antitubercular activities of some imidazo[2,1-b][1,3,4]thiadiazoles , it is plausible that this compound may interfere with essential biochemical pathways in bacteria or Mycobacterium tuberculosis, leading to their inhibition or death.

Result of Action

Given the reported antibacterial and antitubercular activities of some imidazo[2,1-b][1,3,4]thiadiazoles , it is likely that this compound leads to the inhibition or death of bacteria or Mycobacterium tuberculosis at the molecular and cellular levels.

Future Directions

The future directions for “2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole” could involve further exploration of its potential antimicrobial activity, as similar compounds have shown significant antibacterial and antitubercular activities . Additionally, the development of new synthesis methods, such as microwave-assisted synthesis, could be explored further .

properties

IUPAC Name |

2-bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3S/c10-8-12-13-5-7(11-9(13)14-8)6-3-1-2-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSCXGZTACARAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CN3C(=N2)SC(=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)

![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)